The compound can be synthesized through various chemical methods, primarily involving the cyclization of specific precursors. It is commercially available from chemical suppliers and can also be produced in laboratory settings.
4-Methoxy-1H-indazole-7-carboxylic acid is classified as an indazole derivative, specifically a substituted indazole with both methoxy and carboxylic acid functionalities. This classification is important as it influences the compound's reactivity and interaction with biological targets.
The synthesis of 4-methoxy-1H-indazole-7-carboxylic acid typically involves the following steps:
The reaction conditions are crucial for achieving high yields and purity. Common conditions include:
The molecular structure of 4-methoxy-1H-indazole-7-carboxylic acid can be represented using various notations:
COC1=C2C=NNC2=C(C=C1)C(=O)O
Property | Value |
---|---|
CAS Number | 1781473-69-5 |
Molecular Formula | C9H8N2O3 |
Molecular Weight | 192.17 g/mol |
Purity | ≥95% |
4-Methoxy-1H-indazole-7-carboxylic acid can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 4-methoxy-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors in biological systems. The methoxy and carboxylic acid groups facilitate binding interactions that modulate biochemical pathways, potentially leading to therapeutic effects.
Research indicates that this compound may exhibit inhibitory or activating effects on various biological targets, contributing to its utility in pharmacological applications.
4-Methoxy-1H-indazole-7-carboxylic acid is typically a solid at room temperature, with properties that include:
The compound exhibits typical chemical behavior associated with indazoles, including:
4-Methoxy-1H-indazole-7-carboxylic acid has several scientific uses, particularly in medicinal chemistry and pharmaceuticals. Its unique structural features make it a candidate for research into new therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Additionally, it may serve as a building block for synthesizing more complex indazole derivatives with enhanced biological activity.
CAS No.: 147568-66-9
CAS No.: 178557-21-6
CAS No.: 125376-11-6
CAS No.: 800-73-7
CAS No.:
CAS No.: 126873-49-2